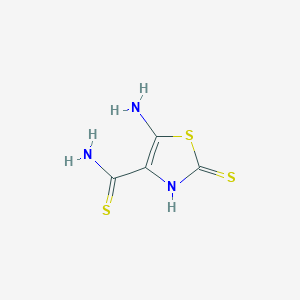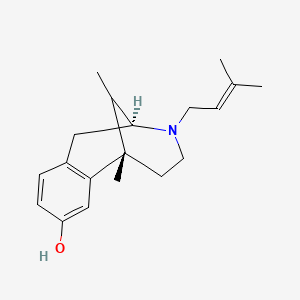
Pentazocine (1mg/ml in Methanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentazocine is a synthetic opioid analgesic used for the treatment of moderate to severe pain. It is commonly formulated in combination with naloxone or as a single agent under the trade names Talwin and Talwin NX . The compound is available as a certified reference material in a concentration of 1 mg/mL in methanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentazocine is synthesized through a series of chemical reactions involving the formation of a benzomorphan structure. The synthetic route typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the cyclization of appropriate precursors to form the benzomorphan core structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of pentazocine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pentazocine undergoes various chemical reactions, including:
Oxidation: Pentazocine can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in pentazocine.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the pentazocine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Pentazocine has a wide range of scientific research applications, including:
Mécanisme D'action
Pentazocine exerts its analgesic effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor . This interaction leads to the modulation of pain signals and provides relief from moderate to severe pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A natural opioid analgesic with strong mu receptor agonist activity.
Meperidine: A synthetic opioid with similar analgesic properties but different receptor binding profiles.
Nalorphine: An opioid antagonist with some agonist properties at kappa receptors.
Uniqueness of Pentazocine
Pentazocine is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of respiratory depression compared to pure mu agonists like morphine . Additionally, its combination with naloxone in formulations like Talwin NX helps prevent misuse and abuse .
Propriétés
Formule moléculaire |
C19H27NO |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14?,18-,19-/m0/s1 |
Clé InChI |
VOKSWYLNZZRQPF-SQJZIBIZSA-N |
SMILES isomérique |
CC1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


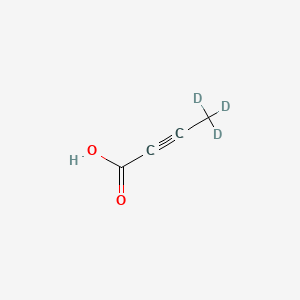
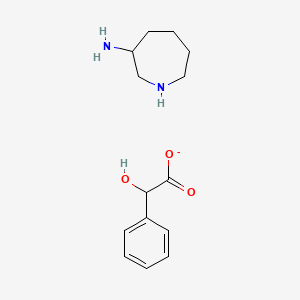
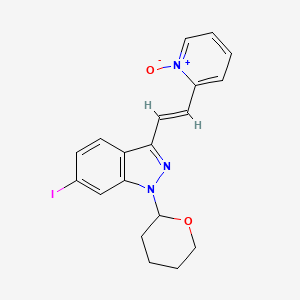
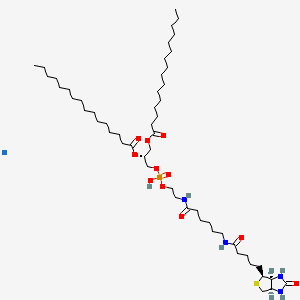

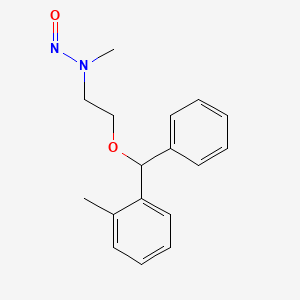
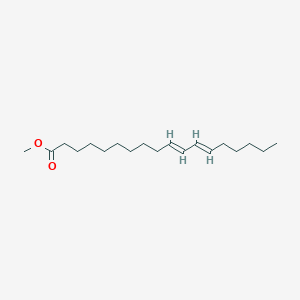
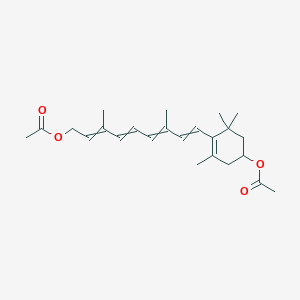
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
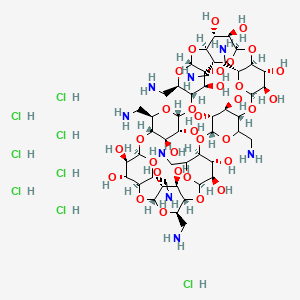
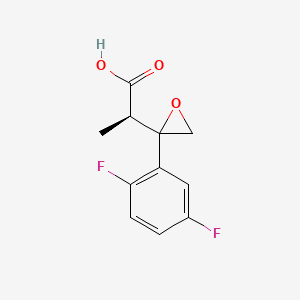
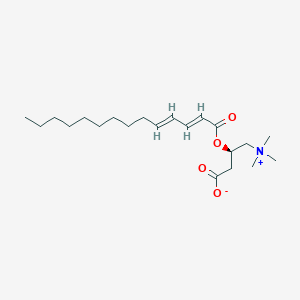
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
